S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate
Overview
Description
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate is a compound that features a combination of a thiadiazole ring and a carbazole moiety The thiadiazole ring is known for its diverse biological activities, while the carbazole moiety is recognized for its applications in organic electronics and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate typically involves the reaction of 9-ethyl-9H-carbazol-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst. This reaction yields 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides, which are then treated with manganese dioxide at room temperature in acetone to produce the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate has several scientific research applications, including:
Medicinal Chemistry: The compound’s thiadiazole ring is known for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The carbazole moiety is used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of cancer cells and bacteria . Additionally, the compound can modulate the activity of enzymes and receptors, leading to its various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 1,3,4-thiadiazole-2-thione
- 5-phenyl-1,3,4-thiadiazole-2-amine
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine dihydrochloride
Uniqueness
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate is unique due to the combination of the thiadiazole ring and the carbazole moiety. This combination imparts the compound with both the biological activities of the thiadiazole ring and the electronic properties of the carbazole moiety, making it a versatile compound for various applications .
Properties
IUPAC Name |
S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-carbazol-9-ylethanethioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-11-18-19-17(22-11)23-16(21)10-20-14-8-4-2-6-12(14)13-7-3-5-9-15(13)20/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTHJGSLPNSGNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC(=O)CN2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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